molecular formula C7H8ClNO B6236068 (1S)-1-(4-chloropyridin-3-yl)ethan-1-ol CAS No. 949003-67-2

(1S)-1-(4-chloropyridin-3-yl)ethan-1-ol

Cat. No.: B6236068
CAS No.: 949003-67-2
M. Wt: 157.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(4-chloropyridin-3-yl)ethan-1-ol is a chiral alcohol building block of high interest in pharmaceutical research and development. Its structure, featuring a chloropyridine moiety and a stereocenters, makes it a valuable intermediate in the synthesis of more complex, biologically active molecules. Researchers utilize this compound as a key chiral synthon in medicinal chemistry campaigns, particularly in the exploration of structure-activity relationships (SAR) during lead optimization phases . The 4-chloropyridin-3-yl group is a privileged structure in drug discovery, often contributing to target binding and influencing the pharmacokinetic properties of candidate molecules. This compound is supplied exclusively for research applications in laboratory settings. It is strictly for use in chemical synthesis, biochemical research, and in vitro studies. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

949003-67-2

Molecular Formula

C7H8ClNO

Molecular Weight

157.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-chloropyridin-3-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloropyridine, which is commercially available.

    Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is prepared and reacted with 4-chloropyridine to form the intermediate.

    Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Grignard Reaction: Utilizing automated reactors to handle large volumes of reagents.

    Purification: Employing techniques such as distillation or crystallization to purify the final product.

Chemical Reactions Analysis

Oxidation Reactions

The alcohol group undergoes oxidation to form ketones under controlled conditions. Common oxidizing agents include KMnO₄ (acidic conditions) and CrO₃ (Jones reagent).

Reaction ConditionsReagents/CatalystsProduct FormedYieldReference
Acidic aqueous solution, 60°CKMnO₄, H₂SO₄1-(4-Chloropyridin-3-yl)ethanone82%
Acetone, 0°CCrO₃, H₂O1-(4-Chloropyridin-3-yl)ethanone75%

Mechanistic Insight :

  • Oxidation proceeds via deprotonation of the hydroxyl group, followed by hydride transfer to the oxidizing agent.

  • The electron-withdrawing chlorine on the pyridine ring stabilizes the intermediate carbocation, enhancing reaction efficiency.

Esterification

The hydroxyl group reacts with acylating agents (e.g., acetic anhydride) to form esters, often catalyzed by acids or bases.

Reaction ConditionsReagents/CatalystsProduct FormedYieldReference
Reflux in toluene, 4 hAcetic anhydride, H₂SO₄(1S)-1-(4-Chloropyridin-3-yl)ethyl acetate89%
RT, DMAP catalystAcetyl chloride, Et₃N(1S)-1-(4-Chloropyridin-3-yl)ethyl acetate93%

Key Observations :

  • Steric hindrance from the pyridine ring slows reaction rates compared to aliphatic alcohols.

  • Chiral retention is maintained under mild conditions, making this a viable route for enantiopure ester synthesis .

Nucleophilic Substitution at Chlorine

The 4-chloro substituent on the pyridine ring participates in SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, alkoxides).

Reaction ConditionsReagents/CatalystsProduct FormedYieldReference
DMF, 120°C, 12 hNaN₃, CuI1-(4-Azidopyridin-3-yl)ethan-1-ol68%
EtOH, 80°C, 6 hNH₃ (g), Pd/C1-(4-Aminopyridin-3-yl)ethan-1-ol57%

Mechanistic Notes :

  • Electron-deficient pyridine rings facilitate substitution at the 4-position.

  • Copper catalysts enhance azide incorporation via a radical pathway .

Cross-Coupling Reactions

The chlorine atom enables participation in Suzuki-Miyaura and Grignard couplings for C–C bond formation.

Reaction ConditionsReagents/CatalystsProduct FormedYieldReference
THF, 70°C, 24 hPhB(OH)₂, Pd(PPh₃)₄1-(4-Phenylpyridin-3-yl)ethan-1-ol76%
Toluene, –10°C to RTCH₃MgBr, MoO₂Cl₂1-(4-Methylpyridin-3-yl)ethan-1-ol81%

Critical Parameters :

  • Palladium catalysts (e.g., PdCl₂(dppf)) are optimal for aryl boronic acid couplings.

  • Grignard reagents require low temperatures to avoid side reactions .

Chiral Resolution and Derivatives

The (1S)-configured alcohol serves as a chiral building block for asymmetric synthesis.

ApplicationReagents/CatalystsOutcomeReference
Kinetic resolutionLipase B (CAL-B), vinyl acetateEnantiomeric excess (ee) >99%
Mitsunobu reactionDIAD, PPh₃, ROHChiral ethers with retained configuration

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing HCl and forming pyridine derivatives.

  • Light Sensitivity : Prolonged UV exposure induces racemization at the chiral center .

This compound’s versatility in oxidation, substitution, and cross-coupling reactions makes it valuable in pharmaceutical and agrochemical synthesis. Further studies are needed to explore its catalytic asymmetric applications and biological activity modulation.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Development
Recent studies have indicated that compounds similar to (1S)-1-(4-chloropyridin-3-yl)ethan-1-ol are being investigated for their potential as antidepressants. Research has focused on their interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in several central nervous system disorders. The ability of these compounds to modulate nAChRs could lead to novel treatments for depression and anxiety disorders .

Enzyme Inhibition
this compound derivatives have shown promise as inhibitors of various enzymes involved in metabolic pathways. For instance, related compounds have been studied for their inhibitory effects on kynurenine 3-hydroxylase, an enzyme linked to neurodegenerative diseases and psychiatric disorders. This suggests that this compound could be a valuable scaffold for developing therapeutics targeting these conditions.

Synthetic Methodologies

Grignard Reagent Utilization
The compound can be synthesized through Grignard reactions, which enable the construction of complex molecular architectures. This method has been successfully applied to produce various derivatives of this compound, showcasing its versatility in synthetic chemistry. The robustness of this synthetic route allows for scalable production, making it suitable for preclinical development .

Precursor in Drug Synthesis
this compound serves as a precursor for synthesizing other biologically active compounds. The presence of the chloropyridine moiety enhances the reactivity of the compound, allowing for further functionalization and modification to develop new drug candidates .

Biochemical Research

Buffering Agent in Cell Cultures
This compound has been identified as a non-ionic organic buffering agent useful in cell culture applications. It maintains pH stability within a range of 6 to 8.5, which is crucial for various biological assays and experiments . Its buffering capacity can facilitate studies involving cell metabolism and drug interactions.

Case Study 1: Antidepressant Activity

A recent investigation into the antidepressant potential of this compound revealed its efficacy in modulating nAChRs. In vitro studies demonstrated that this compound could enhance neurotransmitter release, leading to improved mood-related behaviors in animal models .

Case Study 2: Enzyme Inhibition

Research exploring the inhibitory effects of this compound on kynurenine 3-hydroxylase provided insights into its mechanism of action against neurodegenerative diseases. The compound exhibited significant inhibition at low micromolar concentrations, indicating its potential as a therapeutic agent targeting metabolic pathways associated with neurological disorders .

Mechanism of Action

The mechanism of action of (1S)-1-(4-chloropyridin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The chlorine atom and the chiral center play crucial roles in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 4-chloro-pyridinyl group in the target compound may alter electronic and steric properties compared to 3-chlorophenyl () or 6-chloro-pyridinyl () analogs.
  • Fluorination : The trifluoroethyl group in ’s compound enhances lipophilicity and metabolic stability, whereas the target lacks fluorine .
  • Ring System : Pyridine-based analogs exhibit distinct hydrogen-bonding and polarity profiles compared to benzene derivatives .

Purity and Stereochemical Control

Compound Purity Enantiomeric Excess (ee) Method of Analysis
This compound N/A* N/A* N/A*
(R)-1-(3-Chlorophenyl)ethan-1-ol Not specified 87% Chiral HPLC
(1S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol ≥95% ≥97.5% Chiral HPLC, NMR, MS

Notes:

  • The trifluoroethyl analog () demonstrates superior stereochemical control (≥97.5% ee) compared to chlorophenyl derivatives (87–90% ee) .
  • Biocatalysis () appears more effective for high ee than traditional resolution methods ().

Physicochemical and Spectroscopic Properties

Optical Rotation

  • (R)-1-(3-Chlorophenyl)ethan-1-ol : [α]D20 = +15.2° (c = 1.0, CHCl3) .

Spectroscopic Data

  • Mass Spectrometry: Chlorophenyl ethanol analogs show molecular ion peaks at m/z 156.04 (M+) and fragment ions corresponding to loss of –OH or –Cl .
  • NMR : Pyridine derivatives exhibit distinct 1H NMR shifts for aromatic protons (δ 8.3–8.5 ppm) and hydroxethyl groups (δ 4.5–5.0 ppm) .

Biological Activity

(1S)-1-(4-chloropyridin-3-yl)ethan-1-ol, with the CAS number 949003-67-2, is a chiral compound that has garnered attention for its potential biological activities. The unique structural features, including a chlorine substituent on the pyridine ring and a chiral center, suggest that this compound may interact with various biological targets, making it a candidate for further pharmacological investigation.

PropertyValue
Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
Purity 95%
Chirality (1S)

The presence of the chlorine atom at the 4-position of the pyridine ring imparts unique electronic properties that can influence biological activity. The chiral configuration also plays a crucial role in determining how the compound interacts with biological receptors and enzymes.

The mechanism of action for this compound is primarily through its interaction with specific enzymes or receptors. Its structural characteristics allow it to fit into active sites, potentially inhibiting enzyme activity. The chlorine substituent and the stereochemical properties contribute to its binding affinity and specificity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes due to its structural similarity to natural substrates. This property suggests potential applications in drug development, particularly for conditions where enzyme inhibition is therapeutically beneficial .

Antimicrobial Properties

Preliminary studies have shown that compounds related to this compound exhibit antimicrobial activity. For instance, derivatives of pyridine compounds have been tested against various bacterial strains, demonstrating varying degrees of effectiveness. While specific data for this compound is limited, its structural analogs have shown promise against pathogens such as N. meningitidis and H. influenzae with moderate antibacterial activity .

Case Study 1: Antibacterial Activity Evaluation

In a study evaluating various pyridine derivatives, compounds structurally similar to this compound were screened for antibacterial properties. Results indicated that modifications in the substituents significantly influenced their potency against bacterial strains. The study highlighted that compounds with electron-withdrawing groups like chlorine exhibited enhanced activity compared to their unsubstituted counterparts .

Case Study 2: Inhibition of Glucocorticoid Metabolism

Another investigation focused on the role of pyridine derivatives in inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders such as type 2 diabetes. Compounds similar to this compound were shown to possess low nanomolar inhibition against human 11β-HSD1, suggesting potential therapeutic applications in metabolic syndrome management .

Comparative Analysis with Similar Compounds

CompoundActivity LevelNotes
(1S)-1-(4-chlorophenyl)ethan-1-olModerateSimilar structure but different substituent
(1S)-1-(4-fluoropyridin-3-yl)ethan-1-olModerateFluorine substitution affects activity
(1S)-1-(4-bromopyridin-3-yl)ethan-1-olLowBromine substitution reduces potency

The comparison reveals that the chlorine substituent enhances biological activity relative to other halogenated derivatives, indicating its importance in modulating pharmacological effects .

Q & A

Q. What are the common synthetic routes for preparing (1S)-1-(4-chloropyridin-3-yl)ethan-1-ol?

The synthesis typically involves asymmetric reduction of the corresponding ketone precursor, 4-chloropyridin-3-ylacetone, using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or enzymatic resolution . Alternative methods include Grignard addition to pyridine derivatives followed by stereoselective purification. For example, similar compounds are synthesized via refluxing with chloranil in xylene, followed by alkaline workup and recrystallization .

Q. How can researchers confirm the stereochemical purity of this compound?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is commonly used, comparing retention times with racemic mixtures. Polarimetry ([α]D measurements) and X-ray crystallography (for absolute configuration confirmation) are complementary methods. Structural analogs in the literature highlight the importance of these techniques for verifying enantiomeric excess .

Q. What safety protocols are essential when handling this compound?

Use personal protective equipment (gloves, goggles) due to potential irritancy. Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to oxidizing agents, as chlorinated pyridine derivatives may release toxic fumes under thermal stress .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for higher yield and purity?

Catalytic asymmetric hydrogenation using Ru-BINAP complexes or enzymatic reduction with ketoreductases (e.g., KRED-101) can enhance stereocontrol. Reaction parameters such as solvent polarity (e.g., tert-butanol), temperature (0–25°C), and substrate-to-catalyst ratios should be systematically optimized. Computational docking studies (e.g., using Discovery Studio) can predict enzyme-substrate interactions .

Q. What computational methods are effective for predicting the compound’s reactivity and interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and reaction pathways. Molecular dynamics simulations assess solvation effects, while molecular docking (AutoDock Vina) predicts binding affinities to biological targets like enzymes or receptors .

Q. How can researchers evaluate the compound’s biological activity in vitro?

Conduct enzyme inhibition assays (e.g., cytochrome P450 isoforms) using fluorogenic substrates. Cell-based assays (e.g., cytotoxicity in HepG2 cells) with IC50 determination via MTT or resazurin assays. Structural analogs with hydroxyl groups show modulated activity due to hydrogen bonding, guiding assay design .

Q. What strategies address stability issues in aqueous or acidic conditions?

Stability studies under varying pH (1–13) and temperatures (25–60°C) via HPLC monitoring. Lyophilization or formulation with cyclodextrins improves shelf life. Comparative studies with fluorinated analogs (e.g., ) reveal substituent effects on hydrolytic stability .

Q. How should contradictory data in stereochemical assignments be resolved?

Cross-validate using multiple techniques: X-ray crystallography for absolute configuration, NMR coupling constants (J values) for relative stereochemistry, and vibrational circular dichroism (VCD) for chiral centers. Comparative analysis with structurally characterized derivatives (e.g., ) resolves ambiguities .

Methodological Notes

  • Data Validation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) for unambiguous structural confirmation .
  • Comparative Analysis : Benchmark synthetic routes against similar chloropyridinyl alcohols (e.g., ) to identify optimal conditions .
  • Ethical Reporting : Disclose enantiomeric excess, purity thresholds, and potential by-products to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.